Nitracrine dihydrochloride monohydrate is a synthetic compound derived from acridine, primarily recognized for its cytostatic and cytotoxic properties. It serves as an antineoplastic agent, predominantly utilized in the treatment of various cancers. The compound appears as orange crystalline solids and exhibits solubility in water, methanol, and ethanol, which facilitates its application in pharmaceutical formulations.
This compound belongs to the class of acridine derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer effects. Its classification as an antineoplastic agent highlights its role in inhibiting cancer cell growth through mechanisms that interfere with DNA processes .
The synthesis of nitracrine dihydrochloride monohydrate involves several steps, typically starting with the modification of acridine derivatives. The general synthetic route includes:
The industrial production of nitracrine dihydrochloride monohydrate typically employs batch reactors under controlled conditions to ensure high purity and yield. Key parameters include temperature control, reaction time, and the use of high-purity reagents.
Nitracrine dihydrochloride monohydrate has a molecular formula of and a molecular weight of approximately 415.3 g/mol. The structure features:
The InChI key for this compound is NHZMLGQMVDPHND-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
Nitracrine dihydrochloride monohydrate can undergo several chemical reactions:
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. These reactions are conducted under controlled temperatures and pH levels to optimize product formation .
Nitracrine dihydrochloride monohydrate exerts its antitumor effects primarily through DNA intercalation, which disrupts DNA structure and inhibits replication and transcription processes. This interference leads to:
Key chemical properties include:
Nitracrine dihydrochloride monohydrate has significant applications across various fields:
This comprehensive analysis underscores the relevance of nitracrine dihydrochloride monohydrate in scientific research and its potential therapeutic applications in oncology.
Nitracrine dihydrochloride monohydrate (C₁₄H₁₂Cl₂N₄O₅) emerged from systematic efforts to optimize nitro-heterocyclic compounds for anticancer activity. Its core structure integrates acridine and nitroaryl pharmacophores—design elements historically associated with DNA intercalation and bioreductive activation [2]. Early analogues prioritized electron-affinic nitro groups positioned to generate cytotoxic radicals under hypoxic conditions, a strategy informed by earlier quinolone antimalarials like primaquine [6]. The monohydrate dihydrochloride salt form was developed to enhance aqueous solubility and crystallinity, addressing limitations of neutral nitracrine bases in pharmaceutical formulations [5]. Patent analyses reveal iterative structural refinements:
Table 1: Key Structural Milestones in Nitracrine Development
Derivative | Structural Innovation | Biological Rationale |
---|---|---|
Initial nitroacridines | Unsubstituted acridine + NO₂ group | DNA intercalation; hypoxia-selective cytotoxicity |
Nitracrine base | 1-Nitro-9-(dimethylaminopropyl)acridine | Enhanced DNA affinity; improved cellular uptake |
Nitracrine dihydrochloride monohydrate | Salt formation + hydration | Optimized solubility and solid-state stability |
The monohydrate’s crystalline structure (confirmed via X-ray diffraction) stabilizes the protonated acridine ring, facilitating consistent dissolution kinetics—a critical advance for reliable in vivo dosing [5]. This salt form also enabled lyophilized formulations for preclinical testing.
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2